Cas no 29868-22-2 (Ribitol,1-amino-2,5-anhydro-1-deoxy-3,4-O-isopropylidene-, hydrochloride, DL- (8CI))
29868-22-2 structure
Product Name:Ribitol,1-amino-2,5-anhydro-1-deoxy-3,4-O-isopropylidene-, hydrochloride, DL- (8CI)
CAS-nummer:29868-22-2
MF:C8H16ClNO3
MW:209.670541763306
CID:267204
PubChem ID:24191992
Update Time:2025-04-19
Ribitol,1-amino-2,5-anhydro-1-deoxy-3,4-O-isopropylidene-, hydrochloride, DL- (8CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Ribitol,1-amino-2,5-anhydro-1-deoxy-3,4-O-isopropylidene-, hydrochloride, DL- (8CI)
- (2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanamine,hydrochloride
- NSC131044
- NSC-131044
- 1-Amino-2,5-anhydro-1-deoxy-3,4-O-(1-methylethylidene)pentitol--hydrogen chloride (1/1)
- DTXSID70638091
- 29868-22-2
-
- Inchi: 1S/C8H15NO3.ClH/c1-8(2)11-6-4-10-5(3-9)7(6)12-8;/h5-7H,3-4,9H2,1-2H3;1H
- InChI-sleutel: LDZYBXWCQAFEPT-UHFFFAOYSA-N
- LACHT: Cl.O1C(C)(C)OC2COC(CN)C12
Berekende eigenschappen
- Exacte massa: 209.08200
- Monoisotopische massa: 209.0818711g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 183
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 53.7Ų
Experimentele eigenschappen
- PSA: 53.71000
- LogboekP: 1.36630
Ribitol,1-amino-2,5-anhydro-1-deoxy-3,4-O-isopropylidene-, hydrochloride, DL- (8CI) Gerelateerde literatuur
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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